![molecular formula C15H9N B15214711 Cyclopenta[kl]acridine CAS No. 31332-53-3](/img/structure/B15214711.png)
Cyclopenta[kl]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta[kl]acridine is a heterocyclic compound that belongs to the acridine family. Acridines are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenta[kl]acridine can be synthesized through various methods. One efficient method involves the palladium-catalyzed domino synthesis using commercially available starting materials such as dihalonaphthalenes and diphenylamines . This method combines amination with catalysts for C–H activation, resulting in the formation of the this compound structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to improve reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: Cyclopenta[kl]acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the this compound structure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
Scientific Research Applications
Cyclopenta[kl]acridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound exhibits anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of cyclopenta[kl]acridine primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This disruption can lead to cell cycle arrest and apoptosis, making this compound a potent anticancer agent . Additionally, the compound’s ability to inhibit cholinesterases makes it a promising candidate for treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Cyclopenta[kl]acridine can be compared with other similar compounds such as cyclopentaquinoline and other acridine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:
Cyclopentaquinoline: Similar in structure but has different alkyl chain lengths and exhibits selectivity for butyrylcholinesterase.
Acridine Derivatives: These compounds are widely studied for their anticancer and antimicrobial properties.
This compound stands out due to its unique structural features and broad range of applications in various scientific fields.
Properties
CAS No. |
31332-53-3 |
|---|---|
Molecular Formula |
C15H9N |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
8-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,8,10,12,14-octaene |
InChI |
InChI=1S/C15H9N/c1-2-6-13-11(5-1)12-9-8-10-4-3-7-14(16-13)15(10)12/h1-9H |
InChI Key |
PWWNYAJKGVNCRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=CC4=N2)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)

![5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine](/img/structure/B15214652.png)

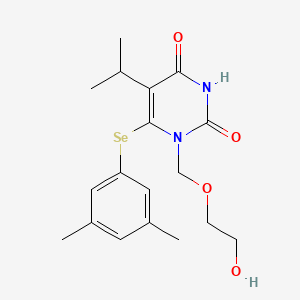
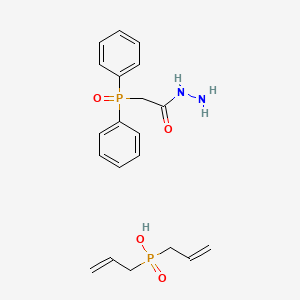
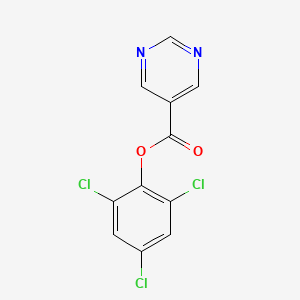
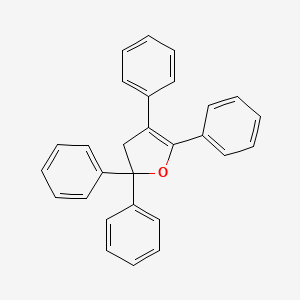
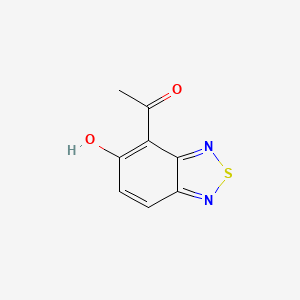
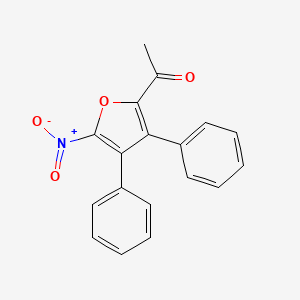
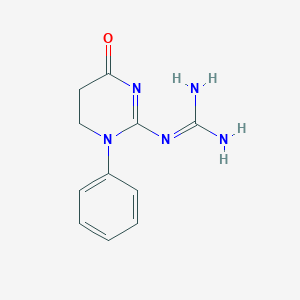
![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
